molecular formula C14H20N2O3 B3068330 Phe-Val CAS No. 3918-90-9

Phe-Val

Cat. No.: B3068330
CAS No.: 3918-90-9
M. Wt: 264.32 g/mol
InChI Key: IEHDJWSAXBGJIP-RYUDHWBXSA-N
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Description

Mechanism of Action

Target of Action

Phe-Val, a dipeptide formed from L-phenylalanine and L-valine residues

Mode of Action

It is known that dipeptides can trigger a signaling cascade when released from the extracellular matrix . This suggests that this compound may interact with its targets to induce changes in cellular signaling pathways.

Biochemical Pathways

This compound is a metabolite, an intermediate or product resulting from metabolism It is known that dipeptides can affect various biological processes, including cellular regulation

Pharmacokinetics

It is known that dipeptides like this compound can be rapidly absorbed and eliminated This suggests that this compound may have good bioavailability

Result of Action

It is known that dipeptides can influence cellular senescence This suggests that this compound may have effects on cellular aging processes

Action Environment

It is known that dipeptides can self-assemble into hydrogels in certain environments This suggests that environmental factors may influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Val typically involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of valine. This can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for synthesizing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves the same principles as SPPS but on a larger scale. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Phe-Val can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond in this compound can be hydrolyzed under acidic or basic conditions, resulting in the release of phenylalanine and valine.

    Oxidation: The phenylalanine residue in this compound can be oxidized to form phenylpyruvic acid.

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various reagents can be used depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

    Hydrolysis: Phenylalanine and valine.

    Oxidation: Phenylpyruvic acid.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

Phe-Val has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of phenylalanine and valine, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHDJWSAXBGJIP-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344956
Record name L-Phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3918-90-9
Record name L-Phenylalanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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